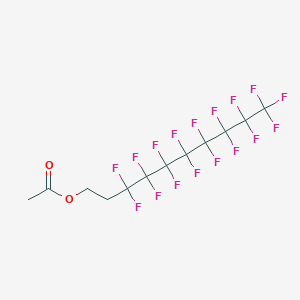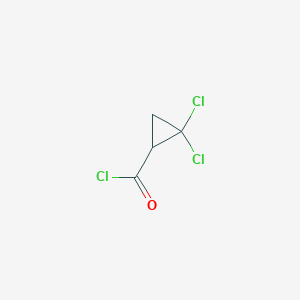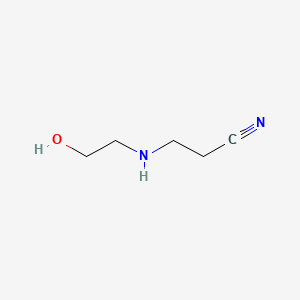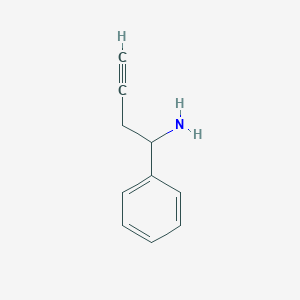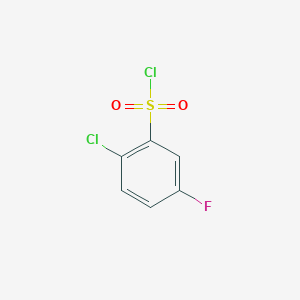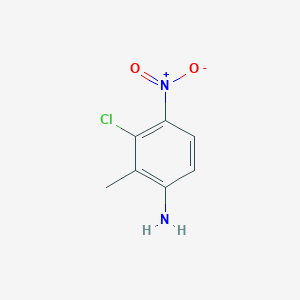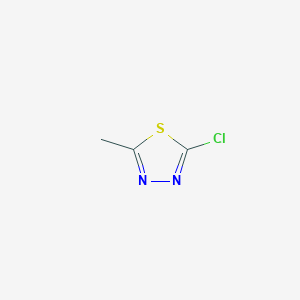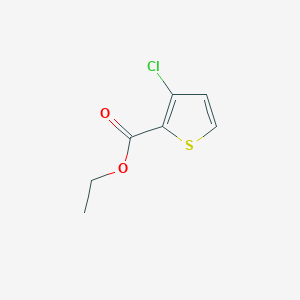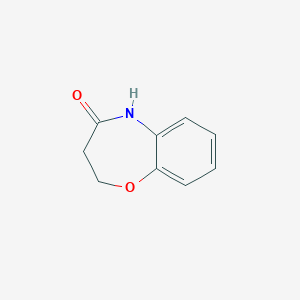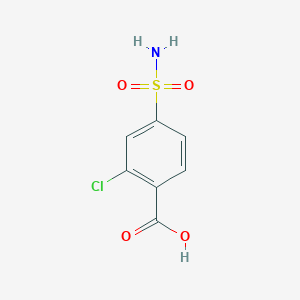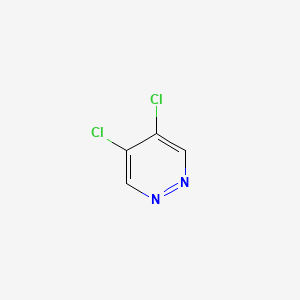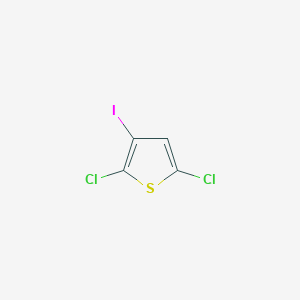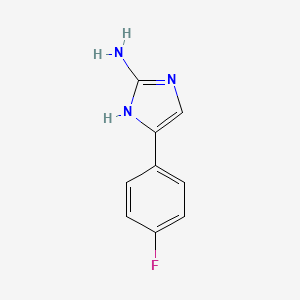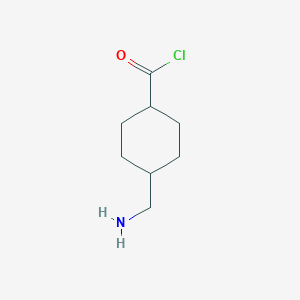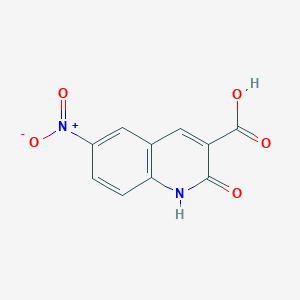
2-羟基-6-硝基喹啉-3-羧酸
描述
2-Hydroxy-6-nitroquinoline-3-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This particular compound features a nitro group at the 6th position and a hydroxy group at the 2nd position on the quinoline ring, with a carboxylic acid group at the 3rd position. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Pictet-Spengler reaction has been employed to synthesize tetrahydroisoquinoline carboxylic acids, which are structurally related to 2-hydroxy-6-nitroquinoline-3-carboxylic acid . Another approach involves the reductive coupling reactions of nitrochalcones to yield 2-arylquinoline derivatives . Additionally, the synthesis of 8-nitroquinoline-2-carboxylic acid has been optimized through nitration and oxidation steps, which could be adapted for the synthesis of the 6-nitro isomer . The Sonogashira cross-coupling reaction has also been used to introduce ethynyl groups into the quinoline ring, demonstrating the versatility of synthetic methods available for quinoline modification .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as the hydroxy and nitro groups, can significantly influence the chemical and biological properties of the compound. The structures of synthesized quinoline derivatives are often confirmed using spectral data such as infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, 4-hydroxy-2-quinolones can be reduced to quinoline-3-carboxamides or converted to symmetrical hydrazines depending on the reaction conditions . The solid-phase synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones demonstrates the potential for introducing substituents at different positions on the quinoline ring . The reductive coupling reactions mentioned earlier also highlight the ability to form new bonds within the quinoline framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups. The presence of a nitro group can affect the electron distribution and reactivity of the molecule, while the hydroxy group can contribute to hydrogen bonding and solubility. The carboxylic acid group can undergo deprotonation, making the compound acidic. These properties are important for the compound's solubility, stability, and reactivity, which are crucial for its potential applications in medicinal chemistry and material science.
科学研究应用
光敏保护基团
已经研究了2-羟基-6-硝基喹啉-3-羧酸及其衍生物作为光敏保护基团的潜力。例如,8-溴-7-羟基喹啉(BHQ)是一种衍生物,显示出比其他酯更高的光子量子效率和对多光子诱导光解的敏感性。这种特性使其在体内应用中特别有用,尤其作为生物信使的光遮蔽基团 (Fedoryak & Dore, 2002)。
生物活性化合物的合成
这些化合物已被探索用于合成各种生物活性分子。例如,1-R-4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸2-硝基苯甲醛肼,与2-羟基-6-硝基喹啉-3-羧酸相似,已被研究其抗结核活性 (Ukrainets, Sidorenko, & Golovchenko, 2007)。
固相合成
已经证明了相关化合物的固相合成效率,例如3-羟基-2,7-二取代-6-硝基喹啉-4(1H)-酮,为合成多样的羟基喹啉酮奠定了基础 (Křupková, Soural, Hlaváč, & Hradil, 2009)。
抗菌特性
还对与2-羟基-6-硝基喹啉-3-羧酸结构相关的6-硝基-4-羟基-2-喹啉酮衍生物的抗菌特性进行了研究。这些化合物已显示出对各种细菌和真菌具有中等至良好的活性 (A.El-Agamey & Abo Attaia, 2012)。
新化学结构的合成
已经探索了模型4-氧代[1,4]苯并噁唑并[2,3-h]喹啉-3-羧酸酯的合成和X-射线结构,表明这些化合物在开发具有潜在生物活性的新化学结构方面具有潜力 (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelte, 2013)。
属性
IUPAC Name |
6-nitro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-7(10(14)15)4-5-3-6(12(16)17)1-2-8(5)11-9/h1-4H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKQRJOWRRDAJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518293 | |
| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-nitroquinoline-3-carboxylic acid | |
CAS RN |
85870-49-1 | |
| Record name | 1,2-Dihydro-6-nitro-2-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85870-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20518293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

